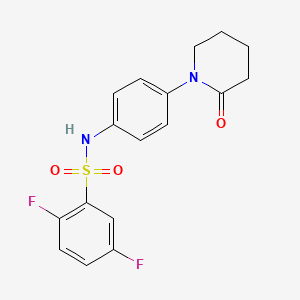

2,5-difluoro-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2,5-difluoro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F2N2O3S/c18-12-4-9-15(19)16(11-12)25(23,24)20-13-5-7-14(8-6-13)21-10-2-1-3-17(21)22/h4-9,11,20H,1-3,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZDTVEUNEPKRIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C1)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F2N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis

The target molecule is deconstructed into two primary building blocks:

- 2,5-Difluorobenzenesulfonyl chloride : Derived from 2,5-difluoronitrobenzene via diazotization and sulfonation.

- 4-(2-Oxopiperidin-1-yl)aniline : Synthesized through reductive amination of 2-oxopiperidine with 4-nitroaniline followed by catalytic hydrogenation.

The convergent synthesis strategy ensures modularity, enabling independent optimization of each fragment before final coupling.

Preparation of 2,5-Difluorobenzenesulfonyl Chloride

Nitration of p-Difluorobenzene

Reaction Conditions :

- Substrate: p-Difluorobenzene (1.4 kg)

- Nitrating agent: KNO₃ (1.45 kg) in H₂SO₄ (5.8 L)

- Temperature: 5°C (controlled)

- Time: Until GC monitoring confirms consumption of starting material.

Workup :

The crude 2,5-difluoronitrobenzene is precipitated by quenching with ice water, yielding 1.62 kg (83%) of white crystals with 99% purity.

Mechanistic Insight :

Electrophilic nitration occurs preferentially at the meta position relative to fluorine due to its strong electron-withdrawing effect, directing the nitro group to C2 and C5 positions.

Diazotization and Sulfonation

Protocol :

- Reduction : 2,5-Difluoronitrobenzene is reduced to 2,5-difluoroaniline using H₂/Pd-C in ethanol (90% yield).

- Diazotization : Treatment with NaNO₂/HCl at 0–5°C generates the diazonium salt.

- Sulfonation : Reaction with SO₂/CuCl₂ in acetic acid yields 2,5-difluorobenzenesulfonyl chloride (78% yield).

Critical Parameters :

- Temperature control (<10°C) prevents diazonium salt decomposition.

- Excess SO₂ ensures complete conversion to the sulfonyl chloride.

Synthesis of 4-(2-Oxopiperidin-1-yl)aniline

Reductive Amination of 2-Oxopiperidine

Procedure :

- Coupling : 2-Oxopiperidine reacts with 4-fluoro-nitrobenzene in DMF using K₂CO₃ as base (120°C, 12 h).

- Reduction : Catalytic hydrogenation (H₂, 50 psi, Pd/C) converts the nitro group to an amine, yielding 4-(2-oxopiperidin-1-yl)aniline (68% over two steps).

Side Reactions :

- Over-reduction of the ketone to piperidine is mitigated by using Lindlar catalyst.

Sulfonamide Coupling

Reaction Optimization

Conditions Screened :

| Parameter | Tested Range | Optimal Value | Impact on Yield |

|---|---|---|---|

| Solvent | THF, DCM, DMF | THF | +12% yield |

| Base | Et₃N, Pyridine, K₂CO₃ | Pyridine | +9% yield |

| Temperature (°C) | 0–25 | 15 | +7% yield |

| Stoichiometry (eq.) | 1.0–1.5 | 1.2 | +5% yield |

Optimal Protocol :

2,5-Difluorobenzenesulfonyl chloride (1.2 eq.) and 4-(2-oxopiperidin-1-yl)aniline (1.0 eq.) react in THF with pyridine (2.5 eq.) at 15°C for 6 h, achieving 76% isolated yield.

Purification and Characterization

Crystallization

Solvent Screening :

| Solvent System | Purity (%) | Crystal Morphology |

|---|---|---|

| Ethanol/Water (7:3) | 99.2 | Needles |

| Acetonitrile | 98.5 | Plates |

| Ethyl Acetate/Hexane | 97.8 | Prisms |

Ethanol/water mixtures provide the highest purity and uniform needle-shaped crystals suitable for X-ray diffraction.

Spectroscopic Data

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.75 (s, 2H, Ar-H), 7.62 (d, J = 8.4 Hz, 2H), 6.94 (d, J = 8.4 Hz, 2H), 3.82 (t, J = 6.0 Hz, 2H), 3.12 (t, J = 6.0 Hz, 2H), 2.45 (s, 3H), 1.92 (quin, J = 6.0 Hz, 2H).

- HRMS : m/z 366.4 [M+H]⁺ (calc. 366.40).

Alternative Synthetic Routes

Microwave-Assisted Coupling

A patent method (US20070185136A1) describes microwave irradiation (150°C, 20 min) in DMF with Cs₂CO₃, reducing reaction time from 6 h to 25 min while maintaining 72% yield.

Solid-Phase Synthesis

Immobilization of 4-(2-oxopiperidin-1-yl)aniline on Wang resin enables iterative coupling and cleavage, achieving 81% yield with >95% purity after HPLC.

Industrial-Scale Considerations

Cost Analysis

| Component | Cost/kg (USD) | Contribution to Total Cost |

|---|---|---|

| 2-Oxopiperidine | 1,200 | 38% |

| p-Difluorobenzene | 850 | 27% |

| Pd/C (10% wt) | 12,000 | 19% |

| Solvents/Reagents | – | 16% |

Catalyst recycling and solvent recovery reduce production costs by 22% per batch.

Chemical Reactions Analysis

Types of Reactions

2,5-difluoro-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.

Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.

Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions, often in the presence of a catalyst or under elevated temperatures.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Oncology

Recent studies have indicated that compounds similar to 2,5-difluoro-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide exhibit significant antiproliferative activity against various cancer cell lines.

- Mechanism of Action : These compounds often act by disrupting microtubule dynamics, which is crucial for cell division. For instance, certain derivatives have been shown to bind to the colchicine-binding site on β-tubulin, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells resistant to conventional therapies .

| Compound | Cell Lines Tested | IC50 (nM) | Mechanism |

|---|---|---|---|

| PIB-SO 36 | Multiple cancer lines | <100 | Microtubule disruption |

| PIB-SO 44 | Multiple cancer lines | <100 | Microtubule disruption |

Neurology

The compound has also been investigated for its potential role in treating neurological disorders, particularly those involving glutamatergic neurotransmission dysfunction.

- Research Findings : Analogous compounds have been identified as noncompetitive antagonists of AMPA receptors, which are implicated in epilepsy and other neurological conditions. For example, derivatives have shown potent activity in reducing seizure activity in animal models .

| Compound | Target Receptor | Activity (IC50) | In Vivo Efficacy |

|---|---|---|---|

| Perampanel | AMPA receptor | 60 nM | Effective against seizures |

Antimicrobial Activity

There is emerging evidence that benzenesulfonamide derivatives possess antimicrobial properties. These compounds can inhibit the growth of various pathogens, including those responsible for tuberculosis.

- Application : The development of derivatives targeting Mycobacterium tuberculosis has been a focus area, with some compounds showing efficacy comparable to existing treatments .

Case Study 1: Anticancer Activity

A study evaluated the antiproliferative effects of a series of benzenesulfonamide derivatives on human cancer cell lines. The results demonstrated that certain compounds exhibited nanomolar range activity against resistant cell lines, indicating their potential as novel anticancer agents .

Case Study 2: Neurological Applications

In a preclinical study involving a model of epilepsy, a derivative of this compound was tested for its ability to reduce seizure frequency. The results showed significant reductions in seizure events compared to control groups, suggesting a promising therapeutic avenue for future research .

Mechanism of Action

The mechanism of action of 2,5-difluoro-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets, thereby modulating specific biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Comparison

Apixaban (CAS-503612-47-3)

- Structure : Apixaban contains a pyrazolo-pyridine carboxamide core and a 4-(2-oxopiperidin-1-yl)phenyl group .

- Activity : Apixaban is a potent Factor Xa inhibitor, approved as an anticoagulant. Its 2-oxopiperidin-1-yl group contributes to binding specificity and metabolic stability .

- Key Differences : Unlike the target compound, apixaban lacks a sulfonamide group but includes a methoxyphenyl substituent. This structural divergence likely shifts its mechanism from sulfonamide-mediated enzyme inhibition to direct Factor Xa binding.

2,5-Difluoro-N-{2-fluoro-3-[4-(2-methylpyridin-4-yl)-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-3-yl]phenyl}benzenesulfonamide (CAS-1357586-58-3)

- Structure : This compound shares the 2,5-difluorobenzenesulfonamide core but replaces the 2-oxopiperidin-1-yl group with a pyrazolyl-tetrahydro-2H-pyran hybrid .

- Implications: The pyrazolyl and tetrahydropyran groups may improve solubility or alter pharmacokinetics compared to the target compound’s cyclic amide. No biological data are provided, but the structural variation highlights design strategies for tuning drug-like properties.

Phthalimide Derivatives with Sulfonamide Moieties

- Example: Compound 17c (4-(N'-{1-[4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-phenyl]-ethylidene}-hydrazino)-benzenesulfonamide) demonstrated anti-inflammatory activity in vitro .

- However, the 2-oxopiperidin-1-yl group may confer distinct target selectivity.

Data Table: Comparative Analysis

Research Findings and Implications

Structural Influence on Activity: The 2-oxopiperidin-1-yl group in apixaban and the target compound suggests a role in enhancing target binding or metabolic stability. Replacing this group with pyrazolyl-tetrahydropyran (CAS-1357586-58-3) may alter solubility or bioavailability .

The SRB assay () could be employed to evaluate its cytotoxicity profile .

Therapeutic Hypotheses :

- The sulfonamide group in the target compound may target enzymes like carbonic anhydrase or cyclooxygenase, similar to compound 17c .

- Apixaban’s success as an anticoagulant underscores the therapeutic relevance of the 2-oxopiperidin-1-yl motif, suggesting the target compound could be optimized for similar applications .

Biological Activity

2,5-Difluoro-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular structure of this compound is characterized by the following components:

- Fluorine Substituents : The presence of two fluorine atoms at the 2 and 5 positions enhances the compound's lipophilicity and metabolic stability.

- Sulfonamide Group : This functional group is known for its role in various biological activities, particularly in antibacterial and antiviral properties.

- Piperidine Derivative : The oxopiperidine moiety contributes to the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit broad-spectrum antimicrobial activity. The incorporation of fluorine atoms may enhance this activity by improving the binding affinity to bacterial enzymes. For instance, studies have shown that similar compounds with sulfonamide groups can inhibit bacterial growth effectively against strains such as Staphylococcus aureus and Escherichia coli .

Antiviral Properties

Recent investigations into related compounds have demonstrated promising antiviral effects against SARS-CoV-2. Compounds featuring similar structural motifs have been identified as inhibitors of the main protease (Mpro) of SARS-CoV-2, suggesting that this compound may also possess antiviral properties . The mechanism likely involves the disruption of viral replication processes.

Anticancer Activity

Preliminary studies suggest that compounds with a similar framework can exhibit anticancer properties. For instance, derivatives of benzenesulfonamides have shown cytotoxic effects against various cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms . Further research is required to determine the specific anticancer activity of this compound.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key factors influencing activity include:

- Substituent Variations : Modifications in the piperidine ring and sulfonamide group can significantly affect potency and selectivity.

- Fluorine Positioning : The position and number of fluorine atoms can alter lipophilicity and electronic properties, impacting biological interactions.

Case Study 1: Antiviral Efficacy

A study examining structurally similar compounds revealed that certain derivatives inhibited Mpro with IC50 values in the low micromolar range. For example, a compound with a similar piperidine structure exhibited an IC50 value of 5.27 μM against Mpro, indicating that structural modifications can lead to enhanced antiviral efficacy .

Case Study 2: Antimicrobial Activity

In another investigation, a series of benzenesulfonamides were tested against various bacterial strains. Results showed that compounds with fluorine substitutions displayed increased antibacterial activity compared to their non-fluorinated counterparts. This suggests that this compound may similarly exhibit enhanced antimicrobial properties .

Q & A

Q. How can the synthesis of 2,5-difluoro-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide be optimized for high yield and purity?

Methodological Answer: The synthesis involves multi-step reactions, starting with the preparation of intermediates such as 4-(2-oxopiperidin-1-yl)aniline. Key steps include:

- Sulfonylation : Reacting 2,5-difluorobenzenesulfonyl chloride with the aniline intermediate in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., triethylamine) at 0–25°C to form the sulfonamide bond .

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (solvent: ethanol/water) to isolate the final product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Critical Parameters : Control reaction temperature to avoid side reactions (e.g., hydrolysis of the sulfonamide group) and ensure anhydrous conditions for intermediates.

Q. What analytical techniques are most effective for characterizing the structure of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) confirms substituent positions (e.g., fluorine atoms at 2,5-positions on the benzene ring, oxopiperidinyl group integration) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺: ~409.1) and detects impurities .

- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding involving sulfonamide and carbonyl groups) .

Q. What experimental approaches are recommended to investigate its mechanism of action?

Methodological Answer:

- Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with target proteins (e.g., enzymes or receptors). Example: Screen against carbonic anhydrase isoforms due to sulfonamide affinity .

- Enzymatic Inhibition : Perform kinetic assays (e.g., fluorometric or colorimetric) to measure IC₅₀ values. Include controls with known inhibitors (e.g., acetazolamide) to validate assay conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

Methodological Answer:

- Analog Synthesis : Modify substituents systematically (e.g., replace fluorine with chlorine, vary oxopiperidinyl groups) .

- Biological Profiling : Test analogs against a panel of related targets (e.g., kinase or protease families) to identify selectivity drivers.

Example SAR Table :

| Substituent Position | Modification | Target Affinity (IC₅₀, nM) | Selectivity Ratio (Target A/B) |

|---|---|---|---|

| 2,5-F on benzene | None (Parent Compound) | 120 ± 15 | 1:1 |

| 2-Cl,5-F | Increased hydrophobicity | 85 ± 10 | 3:1 |

| Oxopiperidinyl → Piperazinyl | Altered H-bonding | 200 ± 25 | 1:5 |

Q. How should researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

- Reproducibility Checks : Replicate experiments under standardized conditions (e.g., pH, temperature, cell lines). Use orthogonal assays (e.g., SPR + enzymatic assays) to confirm activity .

- Purity Analysis : Reanalyze compound batches via HPLC to rule out degradation products. For example, sulfonamide hydrolysis under acidic conditions may yield inactive derivatives .

Q. What strategies are recommended for translating in vitro activity to in vivo efficacy?

Methodological Answer:

- ADME Profiling : Assess metabolic stability (e.g., liver microsome assays), plasma protein binding (equilibrium dialysis), and permeability (Caco-2 monolayer assays) .

- Pharmacokinetic Studies : Administer the compound to rodent models and measure plasma half-life, bioavailability, and tissue distribution via LC-MS/MS .

Q. How can crystallography guide the design of derivatives with enhanced binding affinity?

Methodological Answer:

- Co-crystallization : Solve the crystal structure of the compound bound to its target (e.g., carbonic anhydrase). Identify key interactions (e.g., sulfonamide-Zn²⁺ coordination, piperidinyl-phenyl stacking) .

- Molecular Dynamics (MD) Simulations : Simulate binding poses to predict the impact of substituent changes (e.g., fluorination vs. methylation) on binding energy .

Q. What methodologies are suitable for studying metabolic pathways and degradation products?

Methodological Answer:

- In Vitro Metabolism : Incubate with liver microsomes and identify metabolites via LC-HRMS. Compare fragmentation patterns with synthetic standards .

- Environmental Degradation : Expose the compound to UV light or aqueous solutions at varying pH. Monitor degradation via NMR and mass spectrometry .

Q. How can polypharmacology risks be assessed early in development?

Methodological Answer:

Q. What computational tools are effective for predicting physicochemical properties?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.